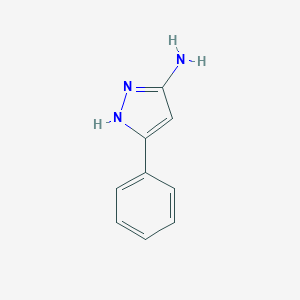

3-Phényl-1H-pyrazol-5-amine

Vue d'ensemble

Description

Le chlorure de QX 314, également connu sous le nom de chlorure de N-éthyl lidocaïne, est un dérivé quaternaire de la lidocaïne. C'est un composé imperméable aux membranes qui bloque sélectivement les canaux sodium dépendants du voltage sur les neurones nociceptifs. Ce composé est particulièrement remarquable pour sa capacité à induire un blocage nociceptif préférentiel en traversant le pore du canal du récepteur de la capsaïcine, le potentiel transitoire du récepteur vanilloïde 1 (TRPV1) et le canal cationique potentiel transitoire, sous-famille A, membre 1 (TRPA1) .

Applications De Recherche Scientifique

QX 314 chloride has a wide range of scientific research applications. In chemistry, it is used as a tool to study ion channel function and to investigate the mechanisms of local anesthetics. In biology and medicine, it is employed to selectively block nociceptive neurons, providing insights into pain pathways and potential therapeutic targets for pain management . The compound is also used in electrophysiological studies to inhibit action potential formation in neurons . Additionally, QX 314 chloride has been explored for its potential in producing long-lasting local anesthesia in animal models .

Mécanisme D'action

Target of Action

The primary target of 3-Phenyl-1H-pyrazol-5-amine is VEGFR-2 , a receptor that plays a crucial role in tumor growth, angiogenesis, and metastasis . This makes it a prospective target for cancer treatment .

Mode of Action

3-Phenyl-1H-pyrazol-5-amine interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition disrupts the normal functioning of the receptor, leading to a decrease in tumor growth, angiogenesis, and metastasis .

Biochemical Pathways

The compound affects the VEGFR-2 pathway, which is involved in the regulation of tumor growth, angiogenesis, and metastasis . By inhibiting VEGFR-2, the compound disrupts these processes, leading to a decrease in tumor proliferation .

Result of Action

The inhibition of VEGFR-2 by 3-Phenyl-1H-pyrazol-5-amine results in a significant decrease in tumor growth, angiogenesis, and metastasis . In vitro testing of the compound showed it to be a highly effective VEGFR-2 inhibitor, with nearly 3-fold higher activity than Sorafenib . The compound also significantly stimulated total apoptotic prostate cancer cell death .

Analyse Biochimique

Biochemical Properties

3-Phenyl-1H-pyrazol-5-amine is known to interact with various enzymes, proteins, and other biomolecules. It is largely explored as a precursor in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines . The nature of these interactions is influenced by its tautomeric and conformational preferences .

Cellular Effects

Aminopyrazoles, a class of compounds to which 3-Phenyl-1H-pyrazol-5-amine belongs, are known to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Molecular Mechanism

It is known that the compound’s structure can influence its reactivity and the biological activities of targets bearing a pyrazole moiety .

Méthodes De Préparation

Le chlorure de QX 314 est synthétisé par quaternisation de la lidocaïne. Le processus implique la réaction de la lidocaïne avec le chlorure d'éthyle en présence d'une base, telle que l'hydroxyde de sodium, pour former le composé d'ammonium quaternaire. Les conditions de réaction incluent généralement un solvant comme l'éthanol et une plage de température de 50 à 60 °C . Les méthodes de production industrielle suivent des voies de synthèse similaires, mais sont mises à l'échelle pour s'adapter à des quantités plus importantes.

Analyse Des Réactions Chimiques

Le chlorure de QX 314 subit principalement des réactions de substitution en raison de sa structure d'ammonium quaternaire. Il peut réagir avec des nucléophiles, tels que les ions hydroxyde, pour former de la lidocaïne et du chlorure d'éthyle. Le composé est également connu pour interagir avec les canaux ioniques, en particulier TRPV1 et TRPA1, conduisant à l'inhibition des courants sodiques . Les réactifs couramment utilisés dans ces réactions comprennent des bases comme l'hydroxyde de sodium et des solvants comme l'éthanol. Les principaux produits formés à partir de ces réactions sont la lidocaïne et le chlorure d'éthyle .

Applications de la recherche scientifique

Le chlorure de QX 314 a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme outil pour étudier le fonctionnement des canaux ioniques et pour enquêter sur les mécanismes des anesthésiques locaux. En biologie et en médecine, il est utilisé pour bloquer sélectivement les neurones nociceptifs, fournissant des informations sur les voies de la douleur et des cibles thérapeutiques potentielles pour la gestion de la douleur . Le composé est également utilisé dans des études électrophysiologiques pour inhiber la formation de potentiels d'action dans les neurones . De plus, le chlorure de QX 314 a été exploré pour son potentiel dans la production d'anesthésie locale de longue durée chez les modèles animaux .

Mécanisme d'action

Le mécanisme d'action du chlorure de QX 314 implique son interaction avec les canaux sodium dépendants du voltage. Le composé pénètre dans les neurones nociceptifs par les canaux TRPV1 et TRPA1, qui sont activés par des stimuli nocifs. Une fois à l'intérieur de la cellule, le chlorure de QX 314 bloque les canaux sodium, empêchant la génération et la propagation des potentiels d'action . Cela entraîne l'inhibition des signaux de douleur et procure un effet anesthésique local. Les cibles moléculaires du chlorure de QX 314 comprennent les canaux sodium et les canaux TRPV1 et TRPA1 .

Comparaison Avec Des Composés Similaires

Le chlorure de QX 314 est similaire à d'autres composés d'ammonium quaternaire, tels que la lidocaïne et ses dérivés. sa capacité unique à bloquer sélectivement les neurones nociceptifs par les canaux TRPV1 et TRPA1 le distingue des autres anesthésiques locaux . Comparé à la lidocaïne, le chlorure de QX 314 produit un effet anesthésique local de plus longue durée et a une apparition d'action plus lente . D'autres composés similaires comprennent le bromure de QX 314 et le chlorure de N-méthyl-D-glucamine, qui présentent également des propriétés imperméables aux membranes et bloquent les canaux sodium .

Propriétés

IUPAC Name |

5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSZRRFDVPMZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935629 | |

| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-10-7, 827-41-8 | |

| Record name | 3-Amino-5-phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 5-amino-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-phenylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

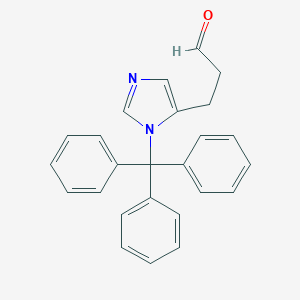

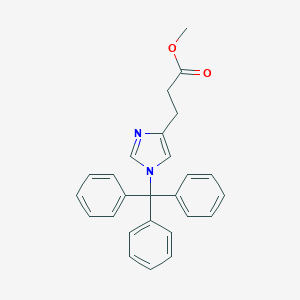

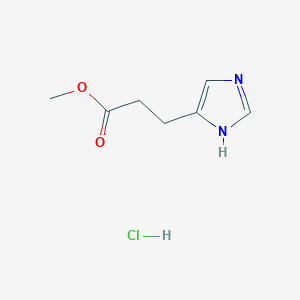

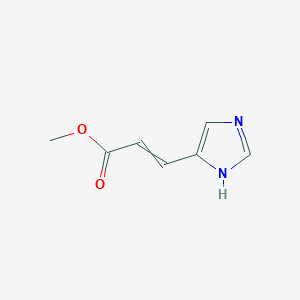

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.